molecular formula C15H29N3O3 B7918004 3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester

3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7918004
M. Wt: 299.41 g/mol
InChI Key: PKWVRVJWVRKMRD-KIYNQFGBSA-N
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Description

Chemical Structure & Properties 3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1354025-96-9; alternative CAS: 864754-29-0 ) is a piperidine-based compound featuring a tert-butyl carbamate (Boc) protecting group and an (S)-configured 2-amino-3-methyl-butyrylamino side chain. Its molecular formula is C₁₅H₂₉N₃O₃, with a molecular weight of 299.41 g/mol . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, making it a valuable intermediate in peptide and pharmaceutical chemistry .

Applications
This compound is primarily used in laboratory settings for drug discovery, particularly in synthesizing protease inhibitors or kinase-targeting molecules. Its stereospecificity (S-configuration) is critical for chiral recognition in biological systems .

Properties

IUPAC Name

tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-11-7-6-8-18(9-11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWVRVJWVRKMRD-KIYNQFGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Initial Synthesis: The synthesis begins with the derivation of piperidine. Starting with commercially available piperidine-1-carboxylic acid, it undergoes esterification with tert-butyl alcohol under acidic conditions to form piperidine-1-carboxylic acid tert-butyl ester.

  • Amidation: The next step involves the amidation reaction. An amino acid derivative, specifically (S)-2-amino-3-methyl-butyric acid, is coupled with the piperidine derivative using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

  • Purification: The final product is then purified through techniques like recrystallization or chromatography to obtain high purity 3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to optimize yields and reduce reaction times. Catalytic systems and automated purification setups are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

  • Substitution: Substitution reactions often occur at the amino or ester functional groups, using reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

  • Oxidized derivatives.

  • Reduced amine products.

  • Substituted amino or ester derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecules and pharmaceutical agents.

Biology: It finds application in the synthesis of peptide mimetics and other bioactive compounds, aiding in the study of protein interactions and enzyme functions.

Medicine: In medicinal chemistry, it serves as a scaffold for the development of new drugs, especially those targeting neurological disorders due to its piperidine core.

Industry: It is utilized in the manufacturing of specialty chemicals and advanced materials, including polymers and catalysts.

Mechanism of Action

The exact mechanism of action for any biological effects of 3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific target and application. Generally, the compound interacts with molecular targets through its functional groups, forming hydrogen bonds, ionic interactions, and hydrophobic contacts with proteins or nucleic acids. These interactions can modulate biological pathways, including enzyme activities and receptor signaling.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound Name Substituent & Position Molecular Formula MW (g/mol) CAS Number Key Differences References
Target Compound 3-((S)-2-Amino-3-methyl-butyrylamino) C₁₅H₂₉N₃O₃ 299.41 1354025-96-9 Baseline for comparison
3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Methyl-amino group on butyryl C₁₆H₃₁N₃O₃ 313.44 1354026-05-3 Methylation of amino group reduces polarity; higher MW
4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester Ethyl-amino group at position 4 C₁₇H₃₃N₃O₃ 327.46 1353992-94-5 Ethyl substitution increases steric bulk; positional isomerism (4 vs. 3)
3-{[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester Cyclopropyl-amino-methylene linker C₁₇H₃₁N₃O₃ 294.94 1354029-67-6 Bulky cyclopropyl group; methylene spacer alters conformational flexibility
3-((S)-2-Amino-propionylamino)-piperidine-1-carboxylic acid tert-butyl ester Propionylamino vs. butyrylamino C₁₃H₂₅N₃O₃ 271.36 1354026-92-8 Shorter carbon chain (C3 vs. C4) reduces hydrophobicity

Key Trends

Cyclopropyl groups: Introduce rigidity, which may enhance metabolic stability but limit solubility . Positional isomerism: Moving the substituent from position 3 to 4 (e.g., CAS 1353992-94-5) alters spatial orientation, impacting interactions with target proteins .

Stereochemistry :

  • The (S)-configuration in the target compound ensures compatibility with biological systems, whereas unstudied stereoisomers (e.g., ) may exhibit divergent activities .

Synthetic Utility :

  • Boc-protected analogs (e.g., CAS 1354025-96-9) are preferred in solid-phase peptide synthesis due to their stability under basic conditions .

Biological Activity

3-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester, often referred to as a piperidine derivative, is a compound of significant interest due to its potential biological activities and therapeutic applications. This compound features a piperidine ring structure, an amino acid derivative, and a tert-butyl ester group, which contribute to its unique properties. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C15H29N3O3C_{15}H_{29}N_{3}O_{3}, with a molecular weight of approximately 313.44 g/mol. The presence of both an amino group and a carboxylic acid functional group classifies it as an amino acid derivative, while the piperidine ring adds to its structural complexity.

Table 1: Structural Features

Feature Description
Molecular Formula C15H29N3O3C_{15}H_{29}N_{3}O_{3}
Molecular Weight 313.44 g/mol
Functional Groups Amino group, Carboxylic acid, Tert-butyl ester
Ring Structure Piperidine ring

Biological Activity

The biological activity of this compound has been linked to its interactions with various signaling pathways and receptors within the body. Preliminary studies suggest that this compound may exhibit effects on:

  • Glycogen Synthase Kinase-3β (GSK-3β) : Research indicates that compounds similar to this piperidine derivative can inhibit GSK-3β, which plays a critical role in cellular signaling and is implicated in various diseases, including bipolar disorder and cancer .
  • Neurotransmitter Receptors : The compound may interact with neurotransmitter receptors, influencing mood and behavior, which is particularly relevant in psychiatric disorders.

Case Study: GSK-3β Inhibition

A study investigating the inhibitory effects of piperidine derivatives on GSK-3β demonstrated that certain compounds exhibited significant selectivity and potency. For instance, one representative compound showed IC50 values in the range of 4 to 680 nM against human GSK-3β. The administration of this compound resulted in behavioral changes in animal models similar to those achieved with established treatments like valproate .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Key parameters include:

  • Absorption : Preliminary data suggest good absorption characteristics.
  • Distribution : The compound shows a high plasma protein binding rate (>96%), indicating potential efficacy in systemic circulation .
  • Metabolism : Studies indicate minimal inhibition of cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions .

Comparative Analysis

To highlight the unique aspects of this compound, it is useful to compare it with other structurally similar compounds.

Table 2: Comparative Analysis of Piperidine Derivatives

Compound Name Structural Features Unique Aspects
(R)-3-((S)-2-Amino-3-methyl-butyrylamino)Piperidine ring with tert-butyl esterUnique combination of amino acid and piperidine
(S)-2-Amino-3-methylbutanoic acidSimple amino acidNo cyclic structure
4-(Methylamino)piperidinePiperidine ringDifferent substituent on nitrogen
Valine derivativesAliphatic side chainsLacks piperidine structure

This comparison underscores the versatility of this compound as it combines features from both amino acids and cyclic amines.

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